Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a fluorine atom The tert-butyl group and the carboxylate moiety further enhance its chemical properties
Mechanism of Action
Target of Action
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a complex organic compound. Similar compounds such as tert-butyl 4-aminobenzoate have been used as building blocks for the synthesis of antifolates, which are important as tumor cell inhibitors .
Mode of Action
These interactions could potentially lead to changes in the target’s function or structure .
Result of Action
Similar compounds have been used in the synthesis of antifolates, which can inhibit tumor cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate typically involves multi-step organic reactions One common approach is to start with a piperidine derivative, which undergoes fluorination and subsequent aminomethylation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol or aldehyde.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may serve as a model compound for drug development and pharmacological studies.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-(Aminomethyl)-4-fluoropiperidine-1-carboxylate: Lacks the tert-butyl group, affecting its stability and solubility.
Tert-butyl 4-fluoropiperidine-1-carboxylate: Lacks the aminomethyl group, which may influence its interaction with biological targets.
Uniqueness: The presence of both the fluorine atom and the aminomethyl group in tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate provides a unique combination of properties
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNTMBZASDPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653985 | |
Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620611-27-0 | |
Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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